ethyl 2,3,5,7-tetramethyl-1H-pyrrolo[2,3-f]quinoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3,5,7-tetramethyl-1H-pyrrolo[2,3-f]quinoline-8-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds It features a pyrroloquinoline core, which is a fused ring system containing both pyrrole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3,5,7-tetramethyl-1H-pyrrolo[2,3-f]quinoline-8-carboxylate typically involves multi-step organic reactions. One common method includes the annulation of the pyridine ring in the final step of the synthesis. This can be achieved through the Pictet–Spengler reaction, which involves cyclization and oxidation . The reaction conditions often require the use of catalysts such as ruthenium or other transition metals to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,5,7-tetramethyl-1H-pyrrolo[2,3-f]quinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrroloquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield quinone derivatives, while reduction can produce dihydroquinoline derivatives
Scientific Research Applications
Ethyl 2,3,5,7-tetramethyl-1H-pyrrolo[2,3-f]quinoline-8-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of ethyl 2,3,5,7-tetramethyl-1H-pyrrolo[2,3-f]quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrroloquinoline quinone (PQQ): A related compound with a similar quinoline core but different functional groups.
Indole derivatives: Compounds containing an indole nucleus, which share some structural similarities with pyrroloquinoline derivatives.
Tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds have a fused ring system similar to pyrroloquinoline.
Uniqueness
Ethyl 2,3,5,7-tetramethyl-1H-pyrrolo[2,3-f]quinoline-8-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
ethyl 2,3,5,7-tetramethyl-6H-pyrrolo[2,3-f]quinoline-8-carboxylate |
InChI |
InChI=1S/C18H20N2O2/c1-6-22-18(21)14-8-15-16(20-12(14)5)9(2)7-13-10(3)11(4)19-17(13)15/h7-8,20H,6H2,1-5H3 |
InChI Key |
WCTHYOVFLPBVED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C=C3C(=C(N=C3C2=C1)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.